molecular formula C22H20ClN5OS B2633250 N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-23-8

N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No. B2633250
CAS RN: 872995-23-8
M. Wt: 437.95
InChI Key: PTFIRDAEFWDBAA-UHFFFAOYSA-N
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Description

“N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide” is a complex organic compound. It belongs to the class of compounds known as triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have been found in a wide range of pharmaceutical drugs due to their diverse pharmacological activities .


Synthesis Analysis

The synthesis of triazole derivatives often involves the use of bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate . The synthesis process is usually characterized using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13c nuclear magnetic resonance (13C NMR) .


Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by a five-membered ring containing three nitrogen atoms . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Chemical Reactions Analysis

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be studied using various techniques such as FTIR, 1H NMR, and 13C NMR . These techniques provide information about the chemical structure of the compounds.

Scientific Research Applications

Antiproliferative Activity

A study by Ilić et al. (2011) synthesized derivatives of [1,2,4]triazolo[4,3-b]pyridazin, which showed significant inhibition of endothelial and tumor cell proliferation. This indicates a potential application in cancer research and therapy due to its antiproliferative properties (Ilić et al., 2011).

Structural Analysis and Theoretical Studies

Sallam et al. (2021) conducted a detailed structural analysis and Density Functional Theory (DFT) calculations on pyridazine analogs, including [1,2,4]triazolo[4,3-b]pyridazine derivatives. This research provides essential insights into the molecular structure and potential biological interactions of such compounds (Sallam et al., 2021).

Synthesis of Heterocyclic Derivatives

El‐Sayed et al. (2008) worked on synthesizing new N- and S-substituted 1,3,4-oxadiazole derivatives, including bicyclic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives. Such synthetic advancements are crucial for developing new pharmaceuticals and studying biological interactions (El‐Sayed et al., 2008).

Antioxidant Properties

Shakir et al. (2017) discovered that certain 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives exhibited significant antioxidant abilities, highlighting their potential use in combating oxidative stress-related disorders (Shakir et al., 2017).

Biological Activities

Research by Shiradkar and Kale (2006) on triazolo[3,4-b][1,3,4]thiadiazoles and related compounds found notable antibacterial, antifungal, and antitubercular activities. These findings suggest the therapeutic potential of such compounds in treating various infections (Shiradkar & Kale, 2006).

Safety and Hazards

While triazoles have a broad range of therapeutic applications, they can also cause adverse events such as hepatotoxicity and hormonal problems . Therefore, careful revision of the azole family is needed to obtain higher efficacy with minimum side effects .

properties

IUPAC Name

N-[2-[6-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5OS/c1-15-2-6-17(7-3-15)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)30-14-16-4-8-18(23)9-5-16/h2-11H,12-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFIRDAEFWDBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

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